b-L-Arabinopyranose

Description

beta-L-Arabinose is a natural product found in Primula veris, Prunus avium, and Cussonia spicata with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S)-oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-KLVWXMOXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315644 |

Source

|

| Record name | β-L-Arabinopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS], Solid |

Source

|

| Record name | L-Arabinopyranose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Arabinose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

500.0 mg/mL |

Source

|

| Record name | L-Arabinose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7296-56-2, 87-72-9 |

Source

|

| Record name | β-L-Arabinopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-L-Arabinose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arabinopyranose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | β-L-Arabinopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arabinopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-L-ARABINOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/194RG7YBRS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Arabinose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 - 160 °C |

Source

|

| Record name | L-Arabinose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Pentose: A Technical Guide to the Natural Sources and Abundance of L-Arabinopyranose

Abstract

L-Arabinose, a pentose monosaccharide of significant interest in the pharmaceutical and food industries, exists predominantly in its L-enantiomeric form in nature. While L-arabinofuranose is the primary structural component of plant cell wall polysaccharides, its metabolic precursor, UDP-L-arabinopyranose, represents a critical nexus in plant biochemistry. This technical guide provides an in-depth exploration of the natural origins, relative abundance, and biosynthetic pathways of L-arabinose, with a specific focus on the pyranose form. Furthermore, we present detailed, field-proven methodologies for the extraction and quantification of L-arabinose from diverse biological matrices, offering researchers, scientists, and drug development professionals a comprehensive resource to support their investigations into this versatile monosaccharide.

Introduction: The Significance of L-Arabinopyranose

L-Arabinose is a key constituent of the complex heteropolysaccharides that form the plant cell wall, including hemicelluloses (such as arabinoxylans) and pectins (like rhamnogalacturonan I and II).[1] Unlike most other naturally occurring sugars which are found in the D-form, arabinose is most commonly present as L-arabinose.[2] In solution, free L-arabinose predominantly adopts the thermodynamically more stable pyranose ring structure, L-arabinopyranose.[3]

However, within the intricate architecture of plant cell wall polymers, the five-membered furanose ring, L-arabinofuranose, is the overwhelmingly prevalent form.[3][4][5] The activated sugar donor for the biosynthesis of arabinose-containing glycans is UDP-L-arabinopyranose (UDP-Arap).[6] This nucleotide sugar is then enzymatically converted to UDP-L-arabinofuranose (UDP-Araf), the substrate for arabinosyltransferases in the Golgi apparatus.[4][5][6] Understanding the natural sources and biosynthesis of L-arabinopyranose is therefore fundamental to harnessing its potential.

Natural Sources and Abundance of L-Arabinose

L-arabinose is widely distributed throughout the plant kingdom as a significant component of non-starch polysaccharides. Its abundance varies considerably depending on the plant species, tissue type, and developmental stage. Agricultural and forestry residues are particularly rich sources, making them attractive feedstocks for the industrial production of L-arabinose.[1]

Abundance in Various Natural Sources

The following table summarizes the L-arabinose content in a range of plant-based materials. It is important to note that these values typically represent the total L-arabinose content, which is liberated from polysaccharides primarily composed of L-arabinofuranosyl residues.

| Natural Source | L-Arabinose Content/Yield | Polysaccharide Context | Reference(s) |

| Cereal Grains & Byproducts | |||

| Corn Fiber | Accounts for ~30% of the sugar | Arabinoxylan | [2] |

| Corn Hull | High L-arabinose to xylose ratio (0.590) | Arabinoxylan | [1][7] |

| Wheat Bran | High in Arabinoxylan (up to 30%) | Arabinoxylan | [4] |

| Rye | Highest arabinoxylan content among cereals (up to 12% of dry matter) | Arabinoxylan | [5] |

| Barley | Arabinoxylan content of 5.7% - 7.9% | Arabinoxylan | [4] |

| Agricultural Residues | |||

| Sugar Beet Pulp | Significant source, with arabinose being a primary monosaccharide upon hydrolysis | Pectin (Arabinan) | [1][8][9] |

| Sugarcane Bagasse | Lower L-arabinose to xylose ratio (0.073) | Arabinoxylan | [1][7] |

| Sweet Sorghum Bagasse | Crude xylan contains ~5.3% arabinose | Arabinoxylan | [1][7] |

| Fruits & Vegetables | |||

| General | Present in the hemicellulose structure of most fruits and vegetables | Hemicellulose, Pectin | [10][11] |

| Beans, Peas, Legumes | Highest average arabinose content among food groups | Hemicellulose, Pectin | [12] |

| Wood | |||

| Softwoods (e.g., Spruce, Pine) | Arabinoglucuronoxylan content of 8-10% | Arabinoglucuronoxylan | [6] |

| Hardwoods (e.g., Birch, Eucalyptus) | Lower arabinoxylan content compared to softwoods | Glucuronoxylan | [6][13] |

| Other Sources | |||

| Gum Arabic | Well-established raw material for L-arabinose production | Arabinogalactan | [1][7] |

| Gentiana cruciata L. Herb | Contains 4.26 mg/g of L-arabinose | Not specified | [1][7] |

Biosynthesis of UDP-L-Arabinopyranose in Plants

The biosynthesis of UDP-L-arabinopyranose, the activated precursor for all L-arabinose-containing polymers in plants, is a critical metabolic pathway. The de novo synthesis pathway begins with UDP-D-glucose and proceeds through a series of enzymatic conversions primarily occurring in the Golgi apparatus, with some enzymes also found in the cytosol.[6][14][15]

The key enzymatic steps are:

-

UDP-D-glucose dehydrogenase converts UDP-D-glucose to UDP-D-glucuronic acid.

-

UDP-D-glucuronic acid decarboxylase then produces UDP-D-xylose.

-

The final and committing step is the 4-epimerization of UDP-D-xylose to UDP-L-arabinopyranose, catalyzed by UDP-D-xylose 4-epimerase . In Arabidopsis thaliana, this enzyme is encoded by the MUR4 gene and is localized in the Golgi apparatus.[14] Other UDP-glucose 4-epimerases (UGEs) with UDP-xylose 4-epimerase activity have been identified in the cytosol, suggesting alternative sites for UDP-L-arabinopyranose synthesis.[15]

Methodologies for Extraction and Quantification

The accurate determination of L-arabinose content in biological samples necessitates its liberation from the polysaccharide matrix followed by robust analytical quantification.

Extraction of L-Arabinose from Plant Biomass

The primary methods for releasing L-arabinose from hemicellulose and pectin involve hydrolysis, which can be achieved through chemical or enzymatic means.

Acid hydrolysis is a widely used method for the complete depolymerization of polysaccharides into their constituent monosaccharides. Trifluoroacetic acid (TFA) is often preferred as it can be easily removed by evaporation prior to analysis.

Step-by-Step Protocol for Acid Hydrolysis:

-

Sample Preparation: Weigh approximately 10-20 mg of dried, finely ground plant material into a pressure-resistant glass tube.

-

Internal Standard: Add a known amount of an internal standard (e.g., myo-inositol or allose) to each sample for accurate quantification.

-

Hydrolysis: Add 2.5 mL of 2 M TFA to each tube.

-

Incubation: Seal the tubes tightly and heat at 110-121°C for 1-2.5 hours in a heating block or autoclave.

-

Cooling and Evaporation: Cool the tubes to room temperature. Transfer the hydrolysate to a new tube and evaporate the TFA under a stream of nitrogen or in a centrifugal evaporator.

-

Reconstitution: Re-dissolve the dried monosaccharides in a known volume of deionized water.

-

Filtration: Filter the sample through a 0.22 µm syringe filter prior to chromatographic analysis.

Enzymatic hydrolysis offers a milder and more specific approach to releasing L-arabinose, often targeting specific polysaccharide structures. A combination of enzymes is typically required for efficient hydrolysis.

Step-by-Step Protocol for Enzymatic Hydrolysis:

-

Sample Suspension: Suspend the biomass in a buffer solution with an optimal pH for the selected enzymes (e.g., sodium acetate buffer, pH 5.0).

-

Enzyme Addition: Add a cocktail of hemicellulases, such as endo-1,4-β-xylanase and α-L-arabinofuranosidase, to the suspension. Pectinases may also be included if pectic arabinans are of interest.

-

Incubation: Incubate the mixture at the optimal temperature for the enzymes (e.g., 40-50°C) with gentle agitation for 24-72 hours.

-

Enzyme Inactivation: Terminate the reaction by boiling the sample for 10 minutes to denature the enzymes.

-

Centrifugation and Filtration: Centrifuge the sample to pellet any remaining solids. Filter the supernatant through a 0.22 µm syringe filter.

Quantification of L-Arabinose

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of monosaccharides released from plant biomass.

HPLC-RID is a robust and widely accessible method for sugar analysis.

Typical HPLC-RID Conditions:

-

Column: A carbohydrate analysis column, such as an amino-propyl or a ligand-exchange column (e.g., Rezex RPM-Monosaccharide Pb+2).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v) for amino columns, or deionized water for ligand-exchange columns.[16]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 30 - 85°C, depending on the column type.

-

Detector: Refractive Index Detector (RID).

-

Quantification: External calibration with pure L-arabinose standards of known concentrations.

Conclusion

L-Arabinopyranose serves as the crucial biosynthetic precursor to the more abundant L-arabinofuranosyl residues found in plant cell wall polysaccharides. A thorough understanding of its natural distribution and the biochemical pathways leading to its formation is essential for its exploitation in various industrial and research applications. The methodologies for extraction and quantification detailed in this guide provide a solid foundation for the accurate analysis of L-arabinose from a wide array of natural sources. As research continues to unveil the diverse biological roles of arabinose-containing glycans, these analytical techniques will remain indispensable tools for scientists and developers in the field.

References

-

Burget, E. G., & Reiter, W. D. (2003). The Biosynthesis of l-Arabinose in Plants: Molecular Cloning and Characterization of a Golgi-Localized UDP-d-Xylose 4-Epimerase Encoded by the MUR4 Gene of Arabidopsis. The Plant Cell, 15(2), 523–531. [Link]

-

Rautengarten, C., Ebert, B., Herter, T., Petzold, C. J., Ishii, T., & Scheller, H. V. (2011). Interconversion of UDP-Arabinopyranose and UDP-Arabinofuranose Is Indispensable for Plant Development in Arabidopsis. The Plant Cell, 23(4), 1373–1390. [Link]

-

Rautengarten, C., Ebert, B., Herter, T., Petzold, C. J., Ishii, T., & Scheller, H. V. (2011). The interconversion of UDP-arabinopyranose and UDP-arabinofuranose is indispensable for plant development in Arabidopsis. The Plant Cell, 23(4), 1373-1390. [Link]

-

Xiong, H., Zhang, L., & Wang, J. (2011). L-Arabinose and oligosaccharides production from sugar beet pulp by xylanase and acid hydrolysis. African Journal of Biotechnology, 10(10), 1947-1952. [Link]

-

Kotake, T., et al. (2024). Cytosolic UDP-L-arabinose synthesis by bifunctional UDP-glucose 4-epimerases in Arabidopsis. The Plant Journal. [Link]

-

He, Z., Xu, F., & Wu, P. (2021). Arabinoxylans in cereal grain and beer brewing. Journal of Food Technology & Preservation, 5(3), 1-14. [Link]

-

Ebert, B., et al. (2017). The elaborate route for UDP-arabinose delivery into the Golgi of plants. Proceedings of the National Academy of Sciences, 114(16), 4302-4307. [Link]

-

Fincher, G. B. (2009). Revolutionary Times in Our Understanding of Cell Wall Biosynthesis and Remodeling in the Grasses. Plant Physiology, 149(1), 7–22. [Link]

-

Popova, M., et al. (2017). Application of conventional HPLC RI technique for sugar analysis in hydrolysed hay. Journal of Hygienic Engineering and Design, 19, 11-17. [Link]

-

Panchev, I., et al. (2011). L-Arabinose and oligosaccharides production from sugar beet pulp by xylanase and acid hydrolysis. African Journal of Biotechnology, 10(10), 1947-1952. [Link]

-

Cárdenas-Fernández, M., et al. (2018). Continuous enzymatic hydrolysis of sugar beet pectin and l-arabinose recovery within an integrated biorefinery. Bioresource Technology, 269, 195-202. [Link]

-

Pinto, P. C. R., et al. (2011). Impact of the extraction conditions and wood species on the chemical composition of hemicelluloses. Holzforschung, 65(3), 331-338. [Link]

-

Geng, H., et al. (2021). Extraction and Characterization of Hemicelluloses from a Softwood Acid Sulfite Pulp. Polymers, 13(13), 2062. [Link]

-

Nolles, R., & Benschop, A. (2016). L-Arabinose: A Novel Food Ingredient For A Healthier Living. TechConnect Briefs 2016, 2, 5-8. [Link]

-

Sinitsyna, O., et al. (2025). Efficient Hydrolysis of Sugar Beet Pulp Using Novel Enzyme Complexes. International Journal of Molecular Sciences, 26(1), 13. [Link]

-

Jensen, N., et al. (2024). Average arabinose abundances of all food groups. Beans, Peas, Other Legumes, Nuts, Seeds yielded the highest arabinose amounts and animal-based groups like eggs yielded the least, respectively. ResearchGate. [Link]

-

Yamamoto, H. (2013). An introduction to L-arabinose, a functional ingredient of foods with functional claims and specified health foods. Oleo Science, 13(9), 429-434. [Link]

-

Nolles, R., & Benschop, A. (2016). L-Arabinose: A Novel Food Ingredient For A Healthier Living. TechConnect Briefs. [Link]

-

Kotake, T., et al. (2016). Metabolism of L-arabinose in plants. Journal of Plant Research, 129(5), 781-792. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. arabinose.jp [arabinose.jp]

- 3. researchgate.net [researchgate.net]

- 4. alliedacademies.org [alliedacademies.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. academicjournals.org [academicjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. L-Arabinose: A Novel Food Ingredient For A Healthier Living – TechConnect Briefs [briefs.techconnect.org]

- 11. briefs.techconnect.org [briefs.techconnect.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. itjfs.com [itjfs.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. l-Arabinose production from sugar beet arabinan by immobilized endo- and exo-arabinanases from Caldicellulosiruptor saccharolyticus in a packed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Role of β-L-Arabinopyranose in Plant Cell Walls

Abstract

L-arabinose is a ubiquitous and essential monosaccharide within the plant kingdom, playing a pivotal role in the architecture, function, and dynamic remodeling of the plant cell wall. While the furanose form of L-arabinose (L-arabinofuranose) is the predominant isomer found in mature cell wall polymers, its metabolic precursor, β-L-arabinopyranose, holds a central and indispensable position in the biosynthetic and transport pathways that govern cell wall assembly. This technical guide provides an in-depth exploration of the biological role of β-L-arabinopyranose, from its synthesis as an activated nucleotide sugar to its ultimate functional integration into the complex polysaccharide and glycoprotein networks of the plant cell wall. We will dissect the enzymatic machinery, subcellular trafficking, and functional implications of arabinosylation, offering field-proven insights and detailed methodologies for its study.

The Metabolic Nexus: Synthesis and Interconversion of UDP-L-Arabinopyranose

The journey of arabinose into the cell wall begins with its activation into a nucleotide sugar donor. The primary activated form synthesized in plants is UDP-L-arabinopyranose (UDP-L-Arap). Its availability is governed by a sophisticated and highly regulated metabolic network involving both de novo synthesis and salvage pathways.

De Novo Biosynthesis in the Golgi Apparatus

The principal pathway for generating UDP-L-Arap occurs within the lumen of the Golgi apparatus, the site of non-cellulosic polysaccharide synthesis.[1] This pathway is a critical control point for the flux of arabinose into cell wall polymers.

The key reaction is the C4-epimerization of UDP-D-xylose to UDP-L-arabinopyranose, catalyzed by UDP-xylose 4-epimerases (UXEs).[2][3] In the model plant Arabidopsis thaliana, the primary enzyme responsible for this conversion is MURUS4 (MUR4), a Golgi-localized type-II membrane protein.[1][2] Mutations in the MUR4 gene result in a significant (approximately 50%) reduction in cell wall arabinose content, leading to dwarf phenotypes and compromised cell adhesion, underscoring the pathway's importance.[4][5] While MUR4 is the major contributor, other isoforms and cytosolic enzymes can also contribute to the UDP-L-Arap pool, providing metabolic flexibility.[5][6]

The Cytosolic Salvage Pathway

Plants can also recycle free L-arabinose, which may be released during cell wall turnover or glycoprotein degradation. This salvage pathway operates in the cytosol and involves the sequential action of two enzymes:

-

Arabinokinase (ARA): This enzyme phosphorylates free L-arabinose to generate L-arabinose-1-phosphate.[7]

-

UDP-sugar Pyrophosphorylase (USP): This enzyme, which has broad substrate specificity, then converts L-arabinose-1-phosphate and UTP into UDP-L-Arap.[8]

This pathway provides a mechanism to efficiently reutilize arabinosyl residues, conserving cellular energy and resources.

The Critical Pyranose-to-Furanose Interconversion

A fascinating and crucial aspect of arabinose metabolism is that while the synthesized donor is UDP-L-arabinopyranose , over 99% of the arabinosyl residues in cell wall polymers are in the L-arabinofuranose (Araf) configuration.[9] This necessitates a complex enzymatic conversion and subcellular transport loop.

The interconversion of UDP-L-Arap to UDP-L-Araf is catalyzed by UDP-arabinopyranose mutases.[4][10] In Arabidopsis, these enzymes are encoded by the REVERSIBLY GLYCOSYLATED POLYPEPTIDE (RGP) gene family.[10] Critically, these mutases are located on the cytosolic face of the Golgi apparatus.[9][10] This localization dictates an elaborate transport route:

-

UDP-L-Arap is synthesized in the Golgi lumen via the de novo pathway.

-

It must be transported out of the Golgi into the cytosol.[9]

-

In the cytosol, RGPs catalyze its conversion to UDP-L-Araf.

-

UDP-L-Araf is then transported back into the Golgi lumen, where it serves as the donor substrate for various arabinosyltransferases (AraTs) to build cell wall polymers.[9]

This seemingly convoluted process is essential for plant development, as double mutants in the RGP mutase genes are lethal, highlighting the indispensability of the furanose form for cell wall construction.[10]

Figure 1: Metabolic pathways for the synthesis and interconversion of UDP-L-arabinose.

Structural Integration: Arabinose in Cell Wall Macromolecules

Arabinose, predominantly as L-arabinofuranose, is a key constituent of the three major classes of non-cellulosic cell wall polymers: pectins, hemicelluloses, and glycoproteins.[3][11][12] The specific location and linkage of arabinosyl residues are critical for the function of these macromolecules.

Pectic Polysaccharides

Pectins are complex galacturonic acid-rich polysaccharides that form a gel-like matrix in the primary cell wall.[13] Arabinose is found in two pectic domains:

-

Rhamnogalacturonan I (RG-I): The backbone of RG-I is decorated with large, flexible side chains of neutral sugars. Among the most common are α-1,5-linked arabinans, which can be further branched.[14][15] These arabinan side chains are crucial for modulating the physical properties of the pectin matrix.[16]

-

Rhamnogalacturonan II (RG-II): This is the most structurally complex polysaccharide known, composed of 12 different sugars in over 20 distinct linkages.[17] Its structure is remarkably conserved across vascular plants.[18] RG-II contains single L-arabinofuranosyl and L-arabinopyranosyl residues at specific positions within its intricate side chains, highlighting a rare incorporation of the pyranose form into a final polymer.[17]

Hemicelluloses

Hemicelluloses are polysaccharides that tether cellulose microfibrils, forming a load-bearing network.

-

Arabinoxylans (AX): Particularly abundant in the cell walls of grasses (commelinid monocots), arabinoxylans consist of a β-1,4-linked xylan backbone decorated with α-L-arabinofuranosyl residues.[3][19] The degree and pattern of arabinosylation influence the solubility, viscosity, and interaction of xylans with other wall components.[20]

-

Xyloglucans (XyG): While less common, some species, particularly in the Solanaceae family, have xyloglucans where the galactose side chains are further extended with arabinose.[9]

Hydroxyproline-Rich Glycoproteins (HRGPs)

HRGPs are a class of structural proteins that are extensively glycosylated.

-

Arabinogalactan-Proteins (AGPs): These proteoglycans are characterized by large, branched type II arabinogalactan polysaccharides attached to a protein core.[21][22][23] L-arabinose is abundant, typically found as terminal residues on the β-1,3/1,6-galactan framework.[24] AGPs are implicated in a vast array of signaling and developmental processes.[21][25]

-

Extensins: These are structural proteins that form a cross-linked network within the cell wall. They contain short oligoarabinosides (typically 1-4 residues) attached to hydroxyproline residues.[26] This arabinosylation is essential for proper extensin conformation and cross-linking.[27]

| Plant Species | Tissue | Predominant Arabinose-Containing Polymer | Arabinose Content (% of non-cellulosic sugars) |

| Arabidopsis thaliana | Leaf | Pectin (RG-I), AGPs, Extensins | ~20-25% |

| Oryza sativa (Rice) | Stem | Arabinoxylan | ~25-30% |

| Zea mays (Maize) | Pericarp | Arabinoxylan | ~35-40% |

| Malus domestica (Apple) | Fruit | Pectin (RG-I) | ~15-20% |

| Table 1: Representative arabinose content in cell walls from various plant sources. Data are approximate and can vary with developmental stage and extraction method. |

Functional Roles of Cell Wall Arabinosylation

The addition of arabinose to cell wall polymers is not merely decorative; it is a critical modification that imparts specific functionalities essential for plant life.

Modulating Cell Wall Mechanics and Architecture

Arabinose side chains play a direct role in controlling the physical properties of the wall.

-

Maintaining Flexibility: The highly branched and flexible arabinan side chains of pectin (RG-I) act as plasticizers. They are proposed to create steric hindrance that prevents the rigid, calcium-mediated cross-linking of adjacent homogalacturonan domains, thereby maintaining the fluidity and flexibility of the pectin matrix.[16] This is essential for processes like cell expansion and the reversible movements of guard cells during stomatal opening and closing.[16]

-

Enabling Polymer Cross-linking: In grasses, arabinose residues on arabinoxylans can be esterified with ferulic acid.[3] These ferulic acid moieties can be oxidatively coupled, creating covalent cross-links between hemicellulose chains or between hemicellulose and lignin, significantly strengthening the cell wall.[20] Similarly, the arabinosylation of extensin is a prerequisite for its subsequent cross-linking into a structural network that provides tensile strength.[27]

Regulating Plant Growth and Development

Arabinose-containing molecules, particularly AGPs, are key players in cell-to-cell communication and developmental signaling. Localized at the plasma membrane and in the cell wall, AGPs are thought to act as signaling molecules or co-receptors that interact with other proteins and ligands to regulate processes such as cell proliferation, differentiation, pollen tube growth, and embryogenesis.[21][24]

Mediating Responses to Environmental Stress

The integrity of the cell wall is paramount for surviving environmental challenges. Arabinose metabolism has been directly linked to abiotic stress tolerance.

-

Salt Stress: Arabidopsis mur4 mutants, with reduced arabinose biosynthesis, exhibit hypersensitivity to salt stress, characterized by reduced root elongation and abnormal cell adhesion.[5] This phenotype can be rescued by the external application of L-arabinose or gum arabic (a commercial AGP), demonstrating that arabinosylated AGPs are critical for maintaining cell wall integrity under high salinity.[5][11] Furthermore, the arabinosylation of extensins by enzymes like ExAD is required for the directional growth response of roots to salinity.[26][27][28]

Figure 2: Logical relationships between arabinose incorporation and its key biological functions.

Methodologies for the Analysis of Arabinose in Plant Cell Walls

A robust understanding of arabinose's role requires precise and reliable analytical techniques. The choice of method depends on the specific research question, from quantifying total arabinose to determining its precise linkage within a complex polymer.

Experimental Protocol: Monosaccharide Composition Analysis via GC-MS

This protocol provides a quantitative profile of the neutral monosaccharides in a cell wall preparation. It is a foundational technique for identifying mutants with altered cell wall composition.

Principle: Cell wall polysaccharides are hydrolyzed into their constituent monosaccharides using strong acid. The sugars are then reduced to alditols and subsequently acetylated to form volatile alditol acetate derivatives, which are separated and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).

Step-by-Step Methodology:

-

Preparation of Alcohol-Insoluble Residue (AIR): a. Homogenize fresh plant tissue in 70% (v/v) ethanol. b. Centrifuge and discard the supernatant. Repeat the ethanol wash three times to remove soluble sugars and metabolites. c. Wash the pellet with acetone and air-dry to yield the AIR (a crude cell wall preparation).

-

Acid Hydrolysis: a. Weigh 2-5 mg of AIR into a pressure-resistant glass tube. Add myo-inositol as an internal standard. b. Add 250 µL of 2.5 M trifluoroacetic acid (TFA). c. Seal the tube and heat at 121°C for 1 hour. d. Cool the tube, open carefully, and evaporate the TFA under a stream of nitrogen or air.

-

Reduction: a. To the dried hydrolysate, add 200 µL of a freshly prepared solution of sodium borohydride (10 mg/mL in 1 M ammonium hydroxide). b. Incubate at room temperature for 90 minutes. c. Terminate the reaction by adding 2-3 drops of glacial acetic acid until effervescence ceases.

-

Acetylation: a. Add 200 µL of acetic anhydride and 20 µL of 1-methylimidazole (catalyst). b. Vortex and incubate at room temperature for 10 minutes. c. Quench the reaction by adding 1 mL of deionized water. d. Add 1 mL of dichloromethane (DCM) and vortex vigorously to extract the alditol acetates into the organic phase. e. Centrifuge to separate phases and carefully transfer the lower DCM phase to a new vial. f. Wash the aqueous phase again with DCM and pool the organic phases. g. Evaporate the DCM to dryness.

-

Analysis: a. Resuspend the dried alditol acetates in acetone. b. Inject 1 µL into a GC-MS system equipped with a suitable capillary column (e.g., SP-2380). c. Identify and quantify peaks by comparing retention times and mass spectra to authentic standards. Calculate molar composition relative to the internal standard.

Advanced Techniques

-

Linkage Analysis: To determine how monosaccharides are linked (e.g., terminal-Araf, 5-linked-Araf), cell wall polysaccharides are permethylated, hydrolyzed, reduced, and acetylated. The resulting partially methylated alditol acetates (PMAAs) are analyzed by GC-MS, where the fragmentation pattern reveals the original linkage positions.[29]

-

Enzymatic Fingerprinting: Specific endo- and exo-glycosyl hydrolases (e.g., arabinanases, xylanases) are used to cleave polysaccharides into smaller oligosaccharides. These "fingerprints" can be analyzed by methods like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Liquid Chromatography-Mass Spectrometry (LC-MS) to reveal fine structural details.[30]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. The Biosynthesis of l-Arabinose in Plants: Molecular Cloning and Characterization of a Golgi-Localized UDP-d-Xylose 4-Epimerase Encoded by the MUR4 Gene of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UDP-L-Arabinose|Nucleotide Sugar Reagent [benchchem.com]

- 5. Arabinose biosynthesis is critical for salt stress tolerance in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytosolic UDP-L-arabinose synthesis by bifunctional UDP-glucose 4-epimerases in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of arabinokinase in arabinose toxicity in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. The Interconversion of UDP-Arabinopyranose and UDP-Arabinofuranose Is Indispensable for Plant Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hammer.purdue.edu [hammer.purdue.edu]

- 12. researchgate.net [researchgate.net]

- 13. books.rsc.org [books.rsc.org]

- 14. The pectin puzzle: Decoding the fine structure of rhamnogalacturonan-I (RG-I) in Arabidopsis thaliana uncovers new pectin features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. pnas.org [pnas.org]

- 17. Rhamnogalacturonan-II - Wikipedia [en.wikipedia.org]

- 18. rhamnogalacturonan II [glygen.ccrc.uga.edu]

- 19. An update on xylan structure, biosynthesis, and potential commercial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Mechanism by Which Arabinoxylanases Can Recognize Highly Decorated Xylans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Arabinogalactan-proteins: structure, expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. annualreviews.org [annualreviews.org]

- 23. researchgate.net [researchgate.net]

- 24. grokipedia.com [grokipedia.com]

- 25. Understanding Arabinogalactan-Proteins: Nature's Versatile Molecules - Oreate AI Blog [oreateai.com]

- 26. academic.oup.com [academic.oup.com]

- 27. Arabinosylation of cell wall extensin is required for the directional response to salinity in roots - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Arabinosylation of cell wall extensin is required for the directional response to salinity in roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Determining the polysaccharide composition of plant cell walls | Springer Nature Experiments [experiments.springernature.com]

- 30. research.wur.nl [research.wur.nl]

The Central Role of β-L-Arabinopyranose: A Technical Guide to its Function as a Biosynthetic Precursor

Introduction: Beyond a Simple Pentose

L-arabinose, a pentose sugar widespread in nature, particularly in the plant kingdom, is far more than a simple carbohydrate. In its pyranose form, β-L-arabinopyranose serves as a critical precursor for a diverse array of essential biomolecules.[1][2] Its incorporation into complex polysaccharides is fundamental to the structural integrity of plant cell walls, while in the microbial world, it functions as a significant carbon source and a regulator of gene expression. Furthermore, the unique stereochemistry of the arabinose scaffold has been exploited by medicinal chemists to generate potent antiviral nucleoside analogs. This guide provides an in-depth exploration of the biosynthesis of activated L-arabinose and its subsequent utilization in key metabolic pathways, offering insights for researchers in cellular biology, microbiology, and drug development.

Activation of L-Arabinose: The Gateway to Biosynthesis

The journey of L-arabinose from a free sugar to a building block for complex macromolecules begins with its activation into a nucleotide sugar. The direct precursor for most arabinose-containing polymers is not the free sugar itself, but rather UDP-β-L-arabinopyranose. This activated form is primarily synthesized via the epimerization of UDP-α-D-xylose.[1][3]

The Core Pathway: UDP-D-Xylose to UDP-L-Arabinopyranose

The conversion of UDP-D-xylose to UDP-L-arabinopyranose is a critical enzymatic step catalyzed by UDP-D-xylose 4-epimerase (UXE).[1][4] In plants, a well-characterized UXE is MUR4, which is localized in the Golgi apparatus, the site of extensive polysaccharide synthesis.[3][4] However, cytosolic UDP-glucose 4-epimerases (UGEs) with UXE activity also contribute to the cytosolic pool of UDP-L-arabinose.[5] In bacteria such as Sinorhizobium meliloti, a similar enzymatic activity has been identified, highlighting the conserved nature of this pathway.[6]

Caption: De novo biosynthesis pathway of UDP-β-L-arabinopyranose.

A Cornerstone of the Plant Cell Wall

L-arabinose is a major constituent of the plant cell wall, where it is found primarily in the furanose form (arabinofuranose). It is a key component of both pectic and hemicellulosic polysaccharides, as well as various glycoproteins.[1][2][7][8] The presence and arrangement of arabinosyl residues significantly influence the physical properties and biological functions of the cell wall, including cell adhesion, growth, and defense against pathogens.[8]

Incorporation into Pectins and Hemicelluloses

-

Pectins : L-arabinose is abundant in the side chains of rhamnogalacturonan I (RG-I), where it forms arabinans. It is also a component of the more complex rhamnogalacturonan II (RG-II).[1][8]

-

Hemicelluloses : In grasses, L-arabinose is a frequent substituent on the xylan backbone, forming arabinoxylans.[1]

Glycosylation of Proteins

Arabinogalactan-proteins (AGPs) and extensins are two major classes of cell wall glycoproteins that are heavily glycosylated with L-arabinose.[1][8] These modifications are crucial for their functions in cell signaling, development, and stress responses.

Caption: Incorporation of L-arabinose into plant cell wall components.

Fuel and Regulator in the Microbial World

In bacteria, L-arabinose serves as a valuable carbon and energy source. The metabolic pathway for its catabolism is encoded by the well-studied ara operon. This operon is a classic model for understanding gene regulation, involving both positive and negative control by the AraC protein.[9]

The ara Operon: A Paradigm of Gene Regulation

The araBAD genes encode the enzymes for the sequential conversion of L-arabinose to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.[9][10][11] The expression of these genes is tightly controlled by the AraC regulator, which acts as a repressor in the absence of L-arabinose and an activator in its presence.[9]

Caption: The L-arabinose catabolic pathway in bacteria.

Recent studies have also implicated L-arabinose metabolism in bacterial biofilm formation and enhanced survival during antibiotic stress, suggesting a broader role in bacterial physiology.[12]

A Scaffold for Antiviral Therapeutics

The unique stereochemistry of L-arabinose, particularly the inverted hydroxyl group at the 2' position compared to ribose, has made it a valuable scaffold for the synthesis of nucleoside analogs with potent antiviral and anticancer properties.[13][14][15]

Arabinofuranosyl Nucleosides: Clinically Important Drugs

-

Cytarabine (Ara-C) : An analog of cytidine, Ara-C is a cornerstone of chemotherapy for acute myeloid leukemia and lymphomas.[13][16]

-

Vidarabine (Ara-A) : An analog of adenosine, Ara-A has been used as an antiviral agent against herpes simplex virus and varicella-zoster virus.[15]

These arabinofuranosyl nucleosides act by inhibiting DNA and RNA polymerases and by being incorporated into nucleic acids, leading to chain termination.[16] The L-enantiomer of arabinose has also been used to synthesize antiviral drugs like Clevudine, used to treat Hepatitis B.[14]

Caption: β-L-Arabinopyranose as a precursor for antiviral nucleoside analogs.

Experimental Methodologies

Protocol 1: Assay for UDP-D-Xylose 4-Epimerase (MUR4) Activity

This protocol is adapted from methodologies used to characterize plant UXE activity.

1. Protein Extraction:

- Homogenize plant tissue (e.g., Arabidopsis seedlings) in extraction buffer (50 mM HEPES-KOH, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10% glycerol, 1% PVP, 1 mM PMSF).

- Centrifuge at 15,000 x g for 20 minutes at 4°C.

- The supernatant contains the crude enzyme extract. For studies on Golgi-localized MUR4, a microsomal fraction can be prepared by ultracentrifugation.

2. Enzyme Assay:

- Prepare a reaction mixture containing 50 mM HEPES-KOH, pH 7.5, 2 mM NAD⁺, and 1 mM UDP-D-xylose.

- Initiate the reaction by adding the enzyme extract.

- Incubate at 30°C for various time points (e.g., 0, 15, 30, 60 minutes).

- Stop the reaction by boiling for 5 minutes.

3. Product Detection and Quantification:

- Analyze the reaction products by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

- Separate UDP-sugars on a CarboPac PA1 column with a sodium acetate gradient in NaOH.

- Quantify the amount of UDP-L-arabinose formed by comparing the peak area to a standard curve.

Protocol 2: Analysis of Arabinose Content in Plant Cell Walls

This protocol provides a standard method for determining the monosaccharide composition of plant cell walls.

1. Cell Wall Preparation:

- Grind plant tissue to a fine powder in liquid nitrogen.

- Wash the powder sequentially with 70% ethanol, chloroform:methanol (1:1), and acetone to remove pigments, lipids, and other soluble components.

- Dry the resulting alcohol-insoluble residue (AIR), which represents the cell wall material.

2. Acid Hydrolysis:

- Hydrolyze the AIR with 2 M trifluoroacetic acid (TFA) at 121°C for 1 hour to release neutral monosaccharides.

- Remove the TFA by evaporation under a stream of nitrogen.

3. Monosaccharide Analysis:

- Resuspend the hydrolyzed sugars in water.

- Analyze the monosaccharide composition using HPAEC-PAD, as described above.

- Alternatively, the sugars can be derivatized to alditol acetates and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

| Parameter | Organism/Enzyme | Value | Significance |

| Arabinose Content | Arabidopsis thaliana leaf cell wall | ~5-10 mol% | A major component of the cell wall.[1][2] |

| Arabinose Reduction | mur4 mutant of Arabidopsis | ~50% reduction | Demonstrates the key role of MUR4 in UDP-L-arabinose synthesis.[4] |

| L-arabinose Transport | E. coli AraE (H⁺ symporter) | Kₘ = 140–320 µM | Low-affinity transport system.[9][17] |

Conclusion

β-L-arabinopyranose is a precursor of profound biological importance. Its activated form, UDP-L-arabinopyranose, is central to the biosynthesis of structural polysaccharides and glycoproteins that define the architecture of the plant cell wall. In the microbial realm, L-arabinose is not only a food source but also a key regulator of metabolic gene expression. The appropriation of its unique structure by synthetic chemists has yielded life-saving antiviral and anticancer drugs. A thorough understanding of the biosynthetic pathways originating from β-L-arabinopyranose is therefore essential for advancing our knowledge in plant biology, microbiology, and therapeutic development.

References

-

Not Just a Simple Sugar: Arabinose Metabolism and Function in Plants. Plant and Cell Physiology, Oxford Academic. [Link]

-

The Role of Plant Cell Wall Arabinose in Salt Stress Sensing and Adaptation. University of California, Riverside. [Link]

-

L-arabinose metabolism in LAB. The enzymes presented. ResearchGate. [Link]

-

Pathway for metabolism of l-arabinose in bacteria. Designations and... ResearchGate. [Link]

-

Metabolism of l-arabinose in plants. Journal of Plant Research. [Link]

-

The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants. Microbiology Society. [Link]

-

(PDF) Metabolism of L-arabinose in plants. ResearchGate. [Link]

-

A novel enzyme involving in bacterial L-arabinose metabolism. Sci-Hub. [Link]

-

The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants. National Center for Biotechnology Information. [Link]

-

The elaborate route for UDP-arabinose delivery into the Golgi of plants. Proceedings of the National Academy of Sciences. [Link]

-

Biosynthesis of UDP-β-l-Arabinofuranoside for the Capsular Polysaccharides of Campylobacter jejuni. ACS Publications. [Link]

-

(PDF) Poster 4.Syntheses of 2′-Fluoro-2′-deoxy-L-arabino-, ribo-, and xylo-furanosyl nucleosides from L-arabinose. ResearchGate. [Link]

-

The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. National Center for Biotechnology Information. [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. National Center for Biotechnology Information. [Link]

-

(PDF) The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants. ResearchGate. [Link]

-

L-Arabinose Alters the E. coli Transcriptome to Favor Biofilm Growth and Enhances Survival During Fluoroquinolone Stress. MDPI. [Link]

-

l-Arabinose Induces the Formation of Viable Nonproliferating Spheroplasts in Vibrio cholerae. American Society for Microbiology. [Link]

-

Incorporation of arabinose-CTP and arabinose-UTP inhibits viral polymerases by inducing long pauses. National Center for Biotechnology Information. [Link]

-

Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase. Frontiers in Chemistry. [Link]

-

beta-L-arabinopyranose | C5H10O5 | CID 439764. PubChem. [Link]

-

Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. National Center for Biotechnology Information. [Link]

-

Cytosolic UDP-L-arabinose synthesis by bifunctional UDP-glucose 4-epimerases in Arabidopsis. The Plant Journal. [Link]

-

Biosynthesis of UDP-xylose and UDP-arabinose in Sinorhizobium meliloti 1021: first characterization of a bacterial UDP-xylose synthase, and UDP-xylose 4-epimerase. National Center for Biotechnology Information. [Link]

-

beta-D-arabinopyranose | C5H10O5 | CID 444173. PubChem. [Link]

-

The Biosynthesis of l-Arabinose in Plants: Molecular Cloning and Characterization of a Golgi-Localized UDP-d-Xylose 4-Epimerase Encoded by the MUR4 Gene of Arabidopsis. The Plant Cell. [Link]

Sources

- 1. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. The Biosynthesis of l-Arabinose in Plants: Molecular Cloning and Characterization of a Golgi-Localized UDP-d-Xylose 4-Epimerase Encoded by the MUR4 Gene of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytosolic UDP-L-arabinose synthesis by bifunctional UDP-glucose 4-epimerases in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of UDP-xylose and UDP-arabinose in Sinorhizobium meliloti 1021: first characterization of a bacterial UDP-xylose synthase, and UDP-xylose 4-epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. hammer.purdue.edu [hammer.purdue.edu]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Incorporation of arabinose-CTP and arabinose-UTP inhibits viral polymerases by inducing long pauses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants - PMC [pmc.ncbi.nlm.nih.gov]

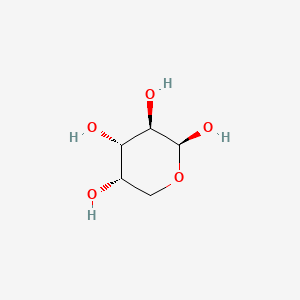

Understanding the structure of b-L-Arabinopyranose.

An In-Depth Technical Guide to the Structure of β-L-Arabinopyranose

Introduction

β-L-Arabinopyranose is a pentose monosaccharide, a fundamental building block in the vast and complex world of carbohydrates. Unlike many common sugars that exist predominantly in the "D" form, L-arabinose is the more abundant enantiomer found in nature, primarily as a key component of biopolymers such as hemicellulose and pectin[1][2]. Its six-membered ring structure, or pyranose form, is the most stable isomeric state in solution[3]. Understanding the precise three-dimensional structure and conformational dynamics of β-L-arabinopyranose is critical for researchers in glycobiology, medicinal chemistry, and drug development. This guide provides a detailed examination of its molecular architecture, stereochemistry, conformational preferences, and its significance in scientific applications.

Fundamental Molecular Structure and Stereochemistry

The identity of β-L-arabinopyranose is defined by its specific arrangement of atoms in three-dimensional space. Its structure is a culmination of its elemental composition, the stereochemical orientation of its hydroxyl groups, and the cyclic nature of the molecule.

Chemical Composition and Nomenclature

β-L-Arabinopyranose has the chemical formula C₅H₁₀O₅, corresponding to a molecular weight of approximately 150.13 g/mol [4]. According to IUPAC nomenclature, its systematic name is (2S,3R,4S,5S)-oxane-2,3,4,5-tetrol, which precisely describes the stereochemistry at each chiral center within the oxane (pyranose) ring[4].

The "L" and "β" Stereochemical Designators

-

The "L" Configuration: The "L" designation refers to the stereochemistry of the chiral carbon furthest from the anomeric carbon (C1), which in this case is C4. The orientation of the hydroxyl group on C4 is analogous to that of L-glyceraldehyde, the stereochemical standard for L-sugars. This configuration is a crucial recognition element for many biological systems, as enzymes are often highly specific to one enantiomer[5]. L-arabinose is one of the rare examples of an L-sugar being more common in nature than its D-counterpart[2].

-

The "β" Anomeric Configuration: In solution, arabinose cyclizes to form a stable six-membered pyranose ring. This process creates a new chiral center at C1, the anomeric carbon. The "β" (beta) designation indicates that the hydroxyl group at this anomeric carbon is cis to the substituent on C5 in the Haworth projection. For L-sugars in their most stable chair conformation, the β-anomer typically corresponds to an axial orientation of the C1 hydroxyl group.

Caption: Haworth projection of β-L-arabinopyranose.

Conformational Analysis in Solution

While 2D projections are useful, the pyranose ring is not planar. It adopts a puckered, three-dimensional "chair" conformation to minimize steric strain and torsional strain.

Chair Conformations: ¹C₄ and ⁴C₁

For any pyranose, two primary chair conformations can exist in equilibrium. For L-sugars, these are designated as ¹C₄ (where C1 is up and C4 is down) and ⁴C₁ (where C4 is up and C1 is down). The stability of each conformation is dictated by the energetic penalty of placing bulky substituents (like hydroxyl groups) in sterically hindered axial positions versus more stable equatorial positions.

For β-L-arabinopyranose, the substituent orientations are as follows:

-

¹C₄ Conformation: C1-OH (axial), C2-OH (equatorial), C3-OH (axial), C4-OH (equatorial).

-

⁴C₁ Conformation: C1-OH (equatorial), C2-OH (axial), C3-OH (equatorial), C4-OH (axial).

Conformational Equilibrium

The ¹C₄ conformation is generally considered the more stable and thus more populated conformation for β-L-arabinopyranose in solution. Although it places two hydroxyl groups (at C1 and C3) in axial positions, which is typically unfavorable, this arrangement is stabilized by several factors, including the anomeric effect and the avoidance of unfavorable 1,3-diaxial interactions that would be more significant in the ⁴C₁ form. This preference for a specific 3D shape is fundamental to how the molecule interacts with enzymes and receptors.

Caption: Conformational equilibrium of β-L-arabinopyranose.

Physicochemical and Spectroscopic Profile

Precise characterization relies on quantifiable physical properties and spectroscopic data that serve as a molecular fingerprint.

Key Physicochemical Properties

The following table summarizes the essential physicochemical properties of β-L-arabinopyranose, compiled from authoritative databases.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₅ | PubChem[4] |

| Molecular Weight | 150.13 g/mol | PubChem[4] |

| Physical Description | White, odorless powder | PubChem[4] |

| Melting Point | 158 - 160 °C | PubChem[4] |

| Water Solubility | 500.0 mg/mL | PubChem[4] |

| logP | -3.02 | PubChem[4] |

| CAS Number | 7296-56-2 | CD BioGlyco[5] |

Spectroscopic Signature for Structural Verification

Confirmation of the synthesis and purity of β-L-arabinopyranose is unequivocally achieved through spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable. ¹H NMR provides information on the proton environment and their coupling constants reveal stereochemical relationships. ¹³C NMR gives a distinct signal for each unique carbon atom. The chemical shifts are highly sensitive to the local electronic environment and stereochemistry. For instance, authoritative data for L-arabinose in D₂O shows the anomeric carbon (C1) of the β-pyranose form at approximately 99.5 ppm[6].

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI-MS) can verify the mass of 150.13 Da and help identify any impurities[5].

Synthesis and Characterization Protocol

While β-L-arabinopyranose can be sourced commercially, its synthesis and purification in a laboratory setting are sometimes required for specific research applications, such as isotopic labeling.

Rationale for Synthetic Approach

A common and practical method involves the controlled mutarotation of commercially available L-arabinose. L-arabinose exists as a mixture of anomers (α and β) and ring forms (pyranose and furanose) in solution. By using a solvent system that favors the crystallization of the β-pyranose form, it can be selectively isolated. Pyridine is often used to catalyze the epimerization at the anomeric center, shifting the equilibrium. Subsequent recrystallization from a solvent like ethanol allows for the isolation of the pure β-anomer[7].

Experimental Protocol: Anomerization and Recrystallization

-

Dissolution: Dissolve 10 g of L-arabinose in 20 mL of water.

-

Anomerization: Add 20 mL of pyridine to the solution. Pyridine acts as a base to catalyze the mutarotation, facilitating the equilibrium between the α and β anomers.

-

Equilibration: Stir the solution at room temperature for 24 hours to ensure the anomeric equilibrium is reached.

-

Precipitation: Slowly add 200 mL of cold ethanol to the solution while stirring. The β-L-arabinopyranose is less soluble in ethanol and will begin to precipitate.

-

Crystallization: Allow the mixture to stand at 4 °C for 48 hours to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with two portions of 50 mL of ice-cold ethanol, followed by one portion of 50 mL of diethyl ether to remove residual solvent.

-

Drying: Dry the crystals under vacuum to yield pure β-L-arabinopyranose.

-

Characterization: Confirm the identity and purity of the product via melting point determination, NMR spectroscopy, and polarimetry. The product should match the data presented in Section 3.

Synthesis and Verification Workflow

Caption: Workflow for the synthesis and verification of β-L-arabinopyranose.

Significance in Drug Development and Research

The unique structure of β-L-arabinopyranose makes it a molecule of significant interest in several scientific domains.

-

Enzyme Specificity Studies: As the less common enantiomer for many biological systems, β-L-arabinopyranose and its derivatives are excellent tools for probing the stereospecificity of carbohydrate-active enzymes and transport proteins[5]. Understanding these interactions is key to designing specific enzyme inhibitors.

-

Precursor for Bioactive Molecules: L-arabinose is a precursor for the enzymatic synthesis of valuable compounds like uridine diphospho-β-L-arabinopyranose (UDP-L-Ara), a crucial substrate for the biosynthesis of plant cell wall polysaccharides[8]. Furthermore, it can serve as a chiral starting material for the synthesis of novel nucleoside analogs, some of which possess antiviral or anticancer properties[9].

-

Applications in Food and Pharmaceutical Science: L-arabinose is known to inhibit the intestinal enzyme sucrase, which can help manage blood glucose levels after sucrose consumption[1][3]. This property makes it a functional food ingredient and a subject of interest for developing therapeutics for metabolic disorders.

Conclusion

β-L-Arabinopyranose is more than just a simple sugar; it is a molecule defined by a precise and elegant three-dimensional architecture. Its L-configuration, β-anomeric hydroxyl group, and its preferred ¹C₄ chair conformation are the key structural determinants of its chemical behavior and biological function. A thorough understanding of this structure, from its fundamental stereochemistry to its dynamic conformational equilibrium, is essential for scientists and researchers aiming to harness its potential in fields ranging from plant biology to human health and therapeutic development.

References

-

Stenutz. b-L-arabinopyranose.[Link]

-

PubChem. beta-L-arabinopyranose | C5H10O5 | CID 439764. National Center for Biotechnology Information. [Link]

-

PubMed. Enzymatic synthesis and purification of uridine diphospho-beta-l-arabinopyranose, a substrate for the biosynthesis of plant polysaccharides. National Center for Biotechnology Information. [Link]

-

Cheméo. arabinose (CAS 147-81-9) - Chemical & Physical Properties.[Link]

-

EMBL-EBI. beta-L-arabinopyranose (CHEBI:40886).[Link]

-

Stenutz. a-L-arabinopyranose.[Link]

-

PubChem. beta-D-arabinopyranose | C5H10O5 | CID 444173. National Center for Biotechnology Information. [Link]

-

CD BioGlyco. β-L-Arabinopyranose, Purity ≥95%.[Link]

-

SciSpace. The Crystal and Molecular Structure of beta-Arabinose.[Link]

-

PubMed. 6-O-alpha-L-Arabinopyranosyl-beta-D-glucopyranosides as aroma precursors from passion fruit. National Center for Biotechnology Information. [Link]

-

ResearchGate. SYNTHESIS OF L-ARABINOSE-5-C14.[Link]

-

BMRB. bmse000213 L-(+)-Arabinose. Biological Magnetic Resonance Bank. [Link]

-

EMBL-EBI. L-arabinopyranose (CHEBI:17535).[Link]

-

Wikipedia. Arabinose.[Link]

-

ACS Publications. Evidence that Racemic Arabinose is β-D,L-Arabinopyranose.[Link]

-

PubChem. beta-L-arabinofuranose | C5H10O5 | CID 6857384. National Center for Biotechnology Information. [Link]

-

Bloom Tech. What is the chemical synthesis method of Beta-D-(-)-Arabinose.[Link]

-

PubMed. Synthesis and conformational analysis of arabinofuranosides, galactofuranosides and fructofuranosides. National Center for Biotechnology Information. [Link]

-

PMC. Metabolism of l-arabinose in plants. National Center for Biotechnology Information. [Link]

-

MDPI. Biosynthesis of Arabinoside from Sucrose and Nucleobase via a Novel Multi-Enzymatic Cascade.[Link]

-

MDPI. Symmetry and Asymmetry in Medicinal Chemistry.[Link]

-

MDPI. Conformational Behavior, Topographical Features, and Antioxidant Activity of Partly De-Esterified Arabinoxylans.[Link]

Sources

- 1. Arabinose - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beta-L-arabinopyranose | C5H10O5 | CID 439764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. β-L-Arabinopyranose, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 6. bmse000213 L-(+)-Arabinose at BMRB [bmrb.io]

- 7. scispace.com [scispace.com]

- 8. Enzymatic synthesis and purification of uridine diphospho-beta-l-arabinopyranose, a substrate for the biosynthesis of plant polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to b-L-Arabinopyranose Metabolism in Microorganisms

A Senior Application Scientist's Synthesis of Core Principles and Field-Proven Methodologies for Researchers and Drug Development Professionals

Foreword: The Pentose Puzzle - Why L-Arabinose Matters

L-arabinose, a five-carbon sugar, is the second most abundant pentose in nature, primarily locked within the complex heteropolysaccharides of plant cell walls, such as hemicellulose and pectin.[1][2] For microorganisms inhabiting diverse environments, from the soil to the gut, the ability to metabolize L-arabinose is a significant competitive advantage. In the realm of biotechnology and drug development, understanding and harnessing these microbial metabolic pathways offers a wealth of opportunities. This includes the production of biofuels and valuable chemicals from lignocellulosic biomass, the development of novel antimicrobial targets, and the design of sophisticated inducible gene expression systems for protein production.[1][3][4]

This technical guide provides a comprehensive overview of b-L-arabinopyranose metabolism in microorganisms, with a focus on the distinct pathways found in bacteria and fungi. It is designed to be a practical resource, offering not only a deep dive into the biochemical and regulatory logic but also detailed, field-proven protocols for the experimental analysis of these systems.

The Two Major Paradigms of L-Arabinose Catabolism: A Comparative Overview

Microorganisms have evolved two primary strategies for the catabolism of L-arabinose, both of which converge on the central pentose phosphate pathway (PPP) intermediate, D-xylulose-5-phosphate.[5][6]

The Bacterial Isomerase Pathway: A Direct Approach

Prevalent in bacteria such as Escherichia coli, this pathway is characterized by a direct series of isomerization and phosphorylation reactions that are independent of redox cofactors.[7][8] This metabolic route is energetically efficient and tightly regulated at the genetic level.

The Fungal Oxidoreductive Pathway: A More Circuitous Route

Fungi, including species of Aspergillus and Trichoderma, employ a multi-step oxidoreductive pathway.[2][9] This pathway involves a series of reduction and oxidation reactions, creating a dependency on the cellular redox balance of NAD(P)+/NAD(P)H.[9][10]

The fundamental differences between these two pathways are summarized below:

| Feature | Bacterial Pathway | Fungal Pathway |

| Initial Step | Isomerization | Reduction |

| Key Intermediates | L-Ribulose, L-Ribulose-5-phosphate | L-Arabinitol, L-Xylulose, Xylitol |

| Cofactor Dependence | None | NADPH and NAD+ |

| Overall Efficiency | Generally more direct and efficient | Involves more steps and is dependent on redox balance |

The Bacterial L-Arabinose Isomerase Pathway: A Detailed Exploration

The bacterial pathway for L-arabinose metabolism is best characterized in Escherichia coli and serves as a model system for understanding gene regulation and metabolic engineering.

The Core Enzymatic Steps

The conversion of L-arabinose to D-xylulose-5-phosphate is accomplished by three key enzymes encoded by the araBAD operon[3][11]:

-

L-Arabinose Isomerase (AraA): This enzyme catalyzes the reversible isomerization of L-arabinose to L-ribulose.[12]

-

L-Ribulokinase (AraB): AraB phosphorylates L-ribulose at the C5 position, using ATP as the phosphate donor, to produce L-ribulose-5-phosphate.

-

L-Ribulose-5-phosphate 4-epimerase (AraD): The final enzyme in the pathway, AraD, catalyzes the epimerization of L-ribulose-5-phosphate to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.[13]

The Fungal L-Arabinose Oxidoreductive Pathway

Fungi utilize a more complex, multi-step pathway for L-arabinose catabolism that is intricately linked to the cell's redox balance.

The Core Enzymatic Steps

This pathway involves five key enzymes:

-

L-Arabinose Reductase: This NADPH-dependent enzyme reduces L-arabinose to the sugar alcohol L-arabinitol. [2][9]2. L-Arabinitol 4-Dehydrogenase: This NAD+-dependent enzyme oxidizes L-arabinitol to L-xylulose. [14]3. L-Xylulose Reductase: L-xylulose is then reduced to xylitol in an NADPH-dependent reaction. [9]4. Xylitol Dehydrogenase: Xylitol is subsequently oxidized to D-xylulose by an NAD+-dependent dehydrogenase. [9]5. D-Xylulokinase: Finally, D-xylulose is phosphorylated by ATP to form D-xylulose-5-phosphate, which enters the pentose phosphate pathway. [2][9]

The Redox Imbalance Challenge

A key feature of the fungal pathway is its reliance on both NADPH for reductive steps and NAD+ for oxidative steps. [9][10]This can lead to a redox imbalance within the cell, particularly under anaerobic conditions, potentially limiting the overall flux through the pathway. This is a critical consideration for metabolic engineering efforts aimed at producing reduced biofuels like ethanol.

Experimental Protocols for the Analysis of L-Arabinose Metabolism

A thorough understanding of L-arabinose metabolism requires a robust toolkit of experimental techniques. The following protocols provide a starting point for researchers in this field.

Protocol for L-Arabinose Isomerase (AraA) Enzyme Assay

This continuous spectrophotometric assay is adapted for bacterial L-arabinose isomerase. [6][15] Principle: The formation of L-ribulose from L-arabinose is determined colorimetrically using the cysteine-carbazole-sulfuric acid method.

Materials:

-

50 mM Sodium Phosphate Buffer, pH 7.5

-

10 mM MnCl2

-

500 mM L-arabinose solution

-

Cell-free extract containing L-arabinose isomerase

-

Cysteine-carbazole reagent

-

Sulfuric acid (concentrated)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.5), 1 mM MnCl2, and 250 mM L-arabinose.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of cell-free extract.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding them to the cysteine-carbazole reagent.

-

Add concentrated sulfuric acid and incubate to allow color development.

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of L-ribulose to quantify the amount of product formed.

-

One unit of activity is defined as the amount of enzyme that produces 1 µmol of L-ribulose per minute under the specified conditions.

Protocol for Coupled Enzyme Assay for L-Ribulokinase (AraB) and L-Ribulose-5-Phosphate 4-Epimerase (AraD)

This coupled assay measures the activity of AraB and AraD by linking the production of D-xylulose-5-phosphate to the oxidation of NADH.

Principle: L-ribulokinase (AraB) converts L-ribulose to L-ribulose-5-phosphate. L-ribulose-5-phosphate 4-epimerase (AraD) then converts this to D-xylulose-5-phosphate. The D-xylulose-5-phosphate is then acted upon by a series of coupling enzymes (transketolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase) leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

100 mM Tris-HCl buffer, pH 7.5

-

20 mM MgCl2

-

10 mM ATP

-

2 mM NADH

-

10 mM L-ribulose

-

Coupling enzymes: transketolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase

-

Cell-free extract containing AraB and AraD

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl2, ATP, NADH, and the coupling enzymes.

-

Add the cell-free extract and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding L-ribulose.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is proportional to the combined activity of AraB and AraD.

Protocol for L-Arabinose Reductase Enzyme Assay

This assay is suitable for the initial enzyme in the fungal pathway. [4] Principle: The activity of L-arabinose reductase is determined by monitoring the oxidation of NADPH to NADP+ spectrophotometrically at 340 nm.

Materials:

-

100 mM Phosphate Buffer, pH 6.5

-

10 mM L-arabinose solution

-

2 mM NADPH solution

-

Cell-free extract containing L-arabinose reductase

-

Spectrophotometer

Procedure:

-

In a cuvette, combine the phosphate buffer and L-arabinose solution.

-

Add the cell-free extract and mix.

-

Initiate the reaction by adding NADPH.

-

Immediately monitor the decrease in absorbance at 340 nm.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

-

One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Protocol for Gene Expression Analysis of ara Operon Genes by RT-qPCR

This protocol provides a framework for quantifying the transcript levels of ara genes. [12][14] 1. RNA Extraction and cDNA Synthesis:

- Grow bacterial cultures under inducing (with L-arabinose) and non-inducing (without L-arabinose or with glucose) conditions.

- Harvest cells in the mid-logarithmic phase of growth.

- Extract total RNA using a commercially available kit, ensuring to include a DNase treatment step to remove contaminating genomic DNA.

- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

- Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

2. qPCR Reaction:

- Design and validate primers for the target genes (araA, araB, araD, araC) and at least one stably expressed reference gene (e.g., rpoD, gyrA).

- Prepare a qPCR master mix containing SYBR Green, DNA polymerase, dNTPs, and forward and reverse primers.